![molecular formula C17H15ClFN5O B2547756 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291867-03-2](/img/structure/B2547756.png)
5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves complex organic reactions, starting from simple aromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a similar structure, was achieved through a multi-step process beginning with 4-chlorobenzenamine. The reaction conditions were carefully optimized, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS techniques, ensuring the purity and identity of the synthesized compound .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a triazole or triazene moiety, which is a common feature in many pharmaceutical agents due to its potential biological activity. The molecular structure is confirmed and analyzed using spectroscopic methods such as infrared spectroscopy, as seen in the study of the antileukemic agent 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide. The infrared spectrum provides valuable information about the quality of the synthesized compound and the presence of any transformation products .
Chemical Reactions Analysis
The chemical stability of these compounds is a significant concern, as exemplified by the antileukemic agent mentioned above. This compound is known to be unstable and prone to isomeric transformation. Understanding the chemical reactions, including transformation products and their kinetics, is crucial. For example, the transformation product of the antileukemic agent can be titrated due to its acidic nature, providing insights into the extent of transformation and the stability of the compound in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their stability and reactivity. The titrimetric determination of the transformation product of the antileukemic agent reveals that the compound contains a small percentage of the transformation product, which has implications for its shelf life and storage conditions. The rate of transformation in different solvents and temperatures is also a critical aspect of the physical and chemical properties analysis, as it informs the proper handling and formulation of the pharmaceutical agent .
Applications De Recherche Scientifique
Synthesis and Antitumor Properties
A study by Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their broad-spectrum antitumor activity against L-1210 and P388 leukemia, which suggests potential applications of similar compounds in cancer treatment (Stevens et al., 1984).
Antimicrobial and Antiurease Activities
Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules, including penicillanic and cephalosporanic acid derivatives, with significant antimicrobial activity against various microorganisms and notable antiurease activity. This research indicates the compound's potential for developing new antimicrobial agents (Başoğlu et al., 2013).
Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis
De Cercq and Luczak (1975) found that fluoroimidazoles, including compounds structurally similar to 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, exhibit inhibitory effects on viral cytopathogenicity across nearly all major virus groups, suggesting a broad-spectrum antiviral activity that may relate to the inhibition of nucleic acid synthesis (De Cercq & Luczak, 1975).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These findings suggest the potential of similar compounds in modulating gene expression related to inflammation and cancer (Palanki et al., 2000).
Antiavian Influenza Virus Activity
Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against the avian influenza virus, highlighting the therapeutic potential of these compounds against viral infections (Hebishy et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10(11-2-6-13(19)7-3-11)20-17(25)15-16(23-24-22-15)21-14-8-4-12(18)5-9-14/h2-10,15-16,21-24H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSKBDXWZMBPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)
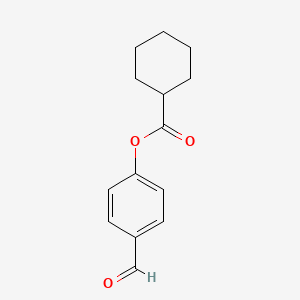
![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)

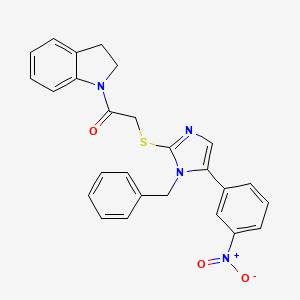
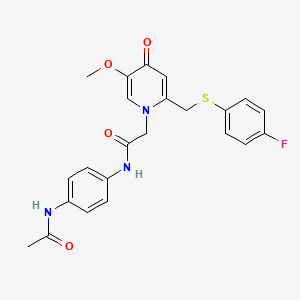
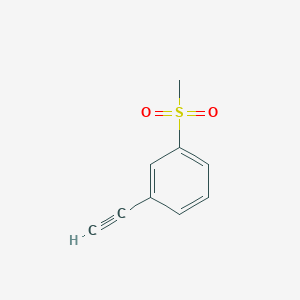
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2547688.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2547690.png)

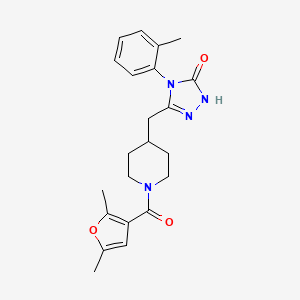
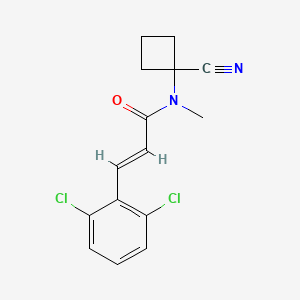
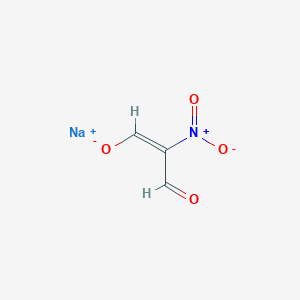
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)